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Molecular Targets of Hispidulin

Reported ICso / . . .
Molecular Target Type o o Key Biological Effect in Cancer
Binding Affinity

FABP4 (Fatty Acid Lipid Direct targeting Disrupts lipid metabolism, inhibits
Binding Protein 4) Chaperone [1] PI3K/AKT pathway, suppresses
proliferation and invasion [1]

HDAC1 (Histone Epigenetic Binding affinity: Potential for epigenetic modulation in
Deacetylase 1) Regulator -7.8 kcal/mol [2] acute myeloid leukemia (AML) [2]
Pim-1 Kinase ICs0: 2.71 uM [3]  Induces cell death [3]
VEGF Receptor 2 Receptor Not specified Inhibits angiogenesis, suppresses
Tyrosine PI3K/Akt/mTOR signaling [4]
Kinase

Detailed Experimental Evidence and Protocols

The anti-cancer effects of hispidulin have been validated through various experimental models. Key

methodologies from pivotal studies are outlined below.
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In Vitro Anti-Tumor Activity (Osteosarcoma)

e Cell Lines: Human osteosarcoma lines (MG63, 143B) and a normal human osteoblast line (hFOB
1.19) were used [1].

¢ Treatment: Cells were treated with hispidulin (0—60 uM) for 24, 48, or 72 hours [1].

¢ Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8). Absorbance was
measured at 450 nm after incubation [1].

¢ Proliferation Assay: For the colony formation assay, 500 cells were seeded per well and treated
with hispidulin (0—30 uM) for two weeks. Colonies were fixed, stained with crystal violet, and counted
[1].

¢ Migration & Invasion Assay: Transwell chambers were used. For invasion assessment,
membranes were pre-coated with Matrigel. Cells that migrated/invaded after 24 hours were counted
[1].

e Apoptosis & Cell Cycle: Analyzed via flow cytometry [1].

In Vivo Efficacy (Osteosarcoma)

e Model: Mouse xenograft models [1].
¢ Findings: Hispidulin treatment impeded tumor growth and reduced the expression of Ki67 (a
proliferation marker) and FABP4 [1].

Targeting FABP4 and Lipid Metabolism

¢ RNA Sequencing: Used to identify key regulated pathways and potential targets in an unbiased
manner [1].

¢ Rescue Experiments: FABP4 overexpression was shown to abrogate hispidulin's anti-tumor
effects, confirming FABP4 as a critical functional target [1].

¢ Molecular Docking: Identified FABP4 as a direct molecular target of hispidulin [1].

e Western Blotting & Lipid Metabolism Assays: Confirmed that hispidulin modulates lipid
metabolism, reducing intracellular free fatty acids and fatty acid synthase activity, and subsequently
inhibiting the PIBKIAKT pathway [1].

The following diagram illustrates the central mechanism by which hispidulin exerts its anti-osteosarcoma

effects, as revealed by these experiments:
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Targeting HDAC1 (Acute Myeloid Leukemia)

e Computational Screening: 800 anti-leukemic phytochemicals were screened. Hispidulin was
identified as a lead candidate with a superior binding affinity (-7.8 kcal/mol) to HDAC1 compared to
the FDA-approved drug vorinostat (-6.51 kcal/mol) [2].

¢ Molecular Dynamics (MD) Simulation: MD simulations confirmed strong binding stability, with an
average RMSD of 0.784 nm and a total binding free energy of -28.32 * 3.23 kcal/mol for the
hispidulin-HDAC1 complex [2].
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Broader Therapeutic Mechanisms in Oncology

Beyond the primary targets, hispidulin influences a wider network of signaling pathways to exert its anti-

cancer effects, as illustrated below.
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¢ PIBK/Akt/ImTOR Pathway: A frequently targeted pathway. Hispidulin's inhibition of this cascade

suppresses cell survival, proliferation, and angiogenesis [5] [4].

e AMPK Activation: Activation of AMPK can lead to the inhibition of mTOR signaling and activation of
PPARYy, contributing to growth inhibition in cancers like hepatocellular carcinoma [4].

e Apoptosis Induction: Hispidulin induces apoptosis through multiple mechanisms, including
activating the unfolded protein response (UPR), increasing ROS production, and blocking the
translation of the anti-apoptotic protein Mcl-1 [5] [4].

¢ Metastasis and Angiogenesis: The compound suppresses cell migration and invasion, and inhibits
angiogenesis by targeting VEGF Receptor 2 [5] [4].

Conclusion for Researchers

Hispidulin is a promising multi-target agent whose mechanisms extend beyond single pathway inhibition.
Its ability to directly target FABP4 to disrupt metabolic rewiring and the PI3K/AKT axis presents a
compelling two-pronged attack against cancers like osteosarcoma [1]. Concurrently, its strong inhibitory

potential against HDAC1 opens avenues for epigenetic therapy in AML [2].

Future work should focus on:

e Overcoming challenges related to bioavailability and pharmacokinetics.
¢ Validating these mechanisms in advanced pre-clinical and clinical models.
e Exploring synergistic combinations with standard chemotherapeutic agents [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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